molecular formula C8H5BrF2 B12869591 2-Bromo-3,4-difluorostyrene

2-Bromo-3,4-difluorostyrene

Cat. No.: B12869591
M. Wt: 219.03 g/mol
InChI Key: HHGXZLTXKJJPCV-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-difluorostyrene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluorostyrene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluorostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Addition Reactions: The double bond in the styrene moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a boronic acid derivative, are typical reagents.

    Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can be used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted styrenes, depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of styrene.

Scientific Research Applications

2-Bromo-3,4-difluorostyrene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of polymers and copolymers with unique properties, such as enhanced thermal stability and chemical resistance.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorostyrene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the styrene moiety and the coupling partner. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorostyrene
  • 2-Bromo-3,5-difluorostyrene
  • 2-Bromo-3,4-dichlorostyrene

Uniqueness

2-Bromo-3,4-difluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications.

Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

2-bromo-1-ethenyl-3,4-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-4-6(10)8(11)7(5)9/h2-4H,1H2

InChI Key

HHGXZLTXKJJPCV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)F)Br

Origin of Product

United States

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